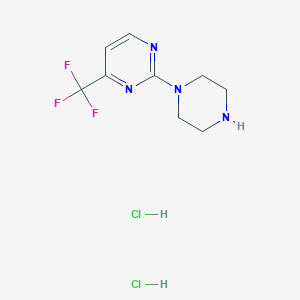

2-(piperazin-1-yl)-4-(trifluoromethyl)pyrimidinedihydrochloride

Description

2-(Piperazin-1-yl)-4-(trifluoromethyl)pyrimidinedihydrochloride is a pyrimidine derivative featuring a piperazine ring substituted at the 2-position and a trifluoromethyl group at the 4-position of the pyrimidine core. The dihydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical applications. Piperazine derivatives are widely studied for their role in modulating receptor binding and pharmacokinetic properties, while the trifluoromethyl group contributes to metabolic stability and lipophilicity .

Properties

IUPAC Name |

2-piperazin-1-yl-4-(trifluoromethyl)pyrimidine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F3N4.2ClH/c10-9(11,12)7-1-2-14-8(15-7)16-5-3-13-4-6-16;;/h1-2,13H,3-6H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWHRDCNJGGZFLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=CC(=N2)C(F)(F)F.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2F3N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

668484-46-6 | |

| Record name | 2-(piperazin-1-yl)-4-(trifluoromethyl)pyrimidine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(piperazin-1-yl)-4-(trifluoromethyl)pyrimidinedihydrochloride typically involves the reaction of a piperazine derivative with a trifluoromethyl-substituted pyrimidine precursor. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require the presence of a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Piperazin-1-yl)-4-(trifluoromethyl)pyrimidinedihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring or the trifluoromethyl group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate

Reducing agents: Sodium borohydride, lithium aluminum hydride

Bases: Potassium carbonate, sodium hydroxide (NaOH)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

2-(Piperazin-1-yl)-4-(trifluoromethyl)pyrimidinedihydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(piperazin-1-yl)-4-(trifluoromethyl)pyrimidinedihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to its biological effects. The piperazine ring may also play a role in modulating the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Key Observations:

Trifluoromethyl vs. Chloro Substituents : Compounds with trifluoromethyl groups (e.g., 10d, Target) exhibit higher lipophilicity and metabolic stability compared to chloro-substituted analogs (e.g., 10f, Imp. C(BP)) .

Salt Forms : Dihydrochloride salts (Target, Imp. C(BP)) demonstrate improved aqueous solubility over free bases, critical for oral bioavailability .

Synthetic Efficiency : Trifluoromethyl-containing compounds (e.g., 10d: 93.4% yield) are synthesized more efficiently than chloro analogs (e.g., 10f: 89.1% yield), suggesting steric or electronic advantages in reactions .

Pharmacological and Physicochemical Properties

- Molecular Weight : The Target compound (~316.1 g/mol) is smaller than LY2409881 hydrochloride (485.04 g/mol), aligning with Lipinski’s "Rule of Five" for drug-likeness .

- Solubility : The dihydrochloride salt of the Target compound likely exceeds the solubility of neutral analogs like 10d or 10f, which require ethyl ester groups for formulation .

- Bioactivity : While LY2409881 targets kinases via its benzo[b]thiophene moiety, the Target compound’s pyrimidine-piperazine scaffold may favor GPCR or serotonin receptor modulation .

Biological Activity

2-(Piperazin-1-yl)-4-(trifluoromethyl)pyrimidinedihydrochloride is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C9H11Cl2F3N4

- Molecular Weight : 281.1 g/mol

- CAS Number : 1431964-30-5

The biological activity of 2-(piperazin-1-yl)-4-(trifluoromethyl)pyrimidine is primarily attributed to its interaction with various receptors and enzymes. It has been studied for its potential as an antagonist for several targets, including:

- Serotonin Receptors : Exhibits affinity towards serotonin receptors, influencing neurotransmitter activity.

- Dopamine Receptors : May modulate dopaminergic pathways, impacting mood and behavior.

- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against specific strains.

Pharmacological Effects

The compound has shown a range of pharmacological effects in various studies:

- CNS Activity : Research indicates that the compound may possess anxiolytic and antidepressant-like effects due to its action on serotonin pathways.

- Antimicrobial Properties : In vitro studies have demonstrated efficacy against Gram-positive bacteria, suggesting potential therapeutic applications in treating infections.

- Cardiovascular Effects : Some studies have indicated that it may influence blood pressure regulation through receptor modulation.

Study 1: CNS Effects

A study published in the Journal of Medicinal Chemistry evaluated the effects of 2-(piperazin-1-yl)-4-(trifluoromethyl)pyrimidine on anxiety models in rodents. The results indicated a significant reduction in anxiety-like behaviors, supporting its potential as an anxiolytic agent .

Study 2: Antimicrobial Activity

In a laboratory setting, the compound was tested against various bacterial strains. It exhibited notable activity against Staphylococcus aureus, with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL, indicating its potential as an antimicrobial agent .

Study 3: Cardiovascular Impact

A pharmacokinetic study assessed the cardiovascular effects of the compound in hypertensive rat models. The results showed a decrease in systolic blood pressure, suggesting that it may have therapeutic implications for hypertension management .

Data Table: Biological Activity Overview

Q & A

Q. What experimental controls are essential to ensure reproducibility in enzyme inhibition assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.